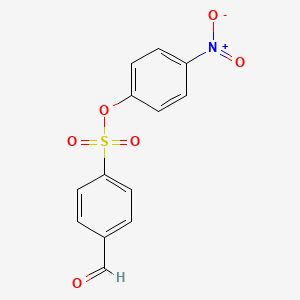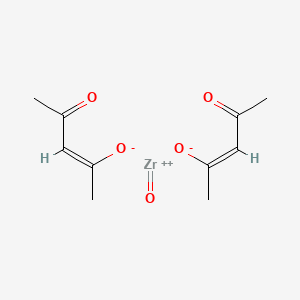
Phenanthro(9,10,1-mna)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
Phenanthro(9,10,1-mna)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:
- Benz[c]indeno[1,3-mn]acridine
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .
This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35613-14-0 |
|---|---|
Formule moléculaire |
C23H13N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |
Clé InChI |
RIJLFGBRDPAEAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


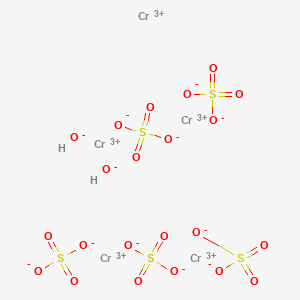


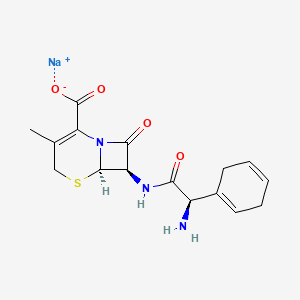
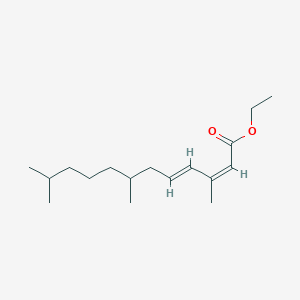
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
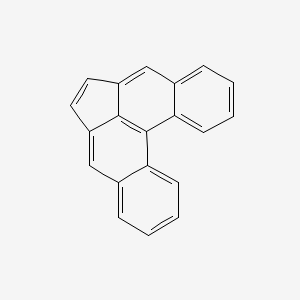
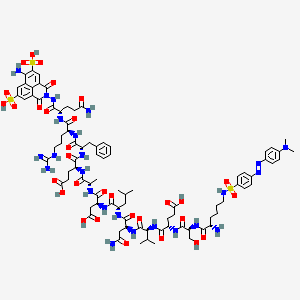
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


